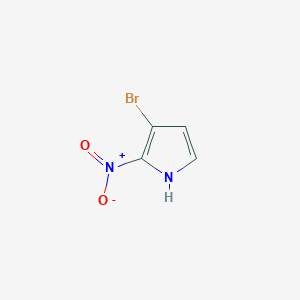
3-Bromo-2-nitro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-nitro-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. The presence of bromine and nitro groups at the 3 and 2 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitro-1H-pyrrole typically involves the bromination of 2-nitropyrrole. This can be achieved through the reaction of 2-nitropyrrole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-nitro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 3-substituted-2-nitro-1H-pyrroles.
Reduction: Formation of 3-bromo-2-amino-1H-pyrrole.
Oxidation: Formation of various oxidized pyrrole derivatives.
Scientific Research Applications
3-Bromo-2-nitro-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-nitro-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
2-Bromo-1H-pyrrole: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitro-1H-pyrrole: Lacks the bromine atom, affecting its chemical behavior and biological activity.
3-Bromo-2-chloro-1H-pyrrole: Contains a chlorine atom instead of a nitro group, leading to distinct properties.
Uniqueness: 3-Bromo-2-nitro-1H-pyrrole is unique due to the simultaneous presence of both bromine and nitro groups, which confer specific reactivity patterns and potential biological activities not observed in its analogs .
Properties
Molecular Formula |
C4H3BrN2O2 |
|---|---|
Molecular Weight |
190.98 g/mol |
IUPAC Name |
3-bromo-2-nitro-1H-pyrrole |
InChI |
InChI=1S/C4H3BrN2O2/c5-3-1-2-6-4(3)7(8)9/h1-2,6H |
InChI Key |
FWNCXWBNANRESP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















